molecular formula C7H5BrClN3 B13471376 2-Azido-1-bromo-5-chloro-3-methylbenzene

2-Azido-1-bromo-5-chloro-3-methylbenzene

Cat. No.: B13471376
M. Wt: 246.49 g/mol
InChI Key: VJGLBCYISHWSMM-UHFFFAOYSA-N
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Description

2-Azido-1-bromo-5-chloro-3-methylbenzene is an aromatic compound characterized by the presence of azido, bromo, chloro, and methyl substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-bromo-5-chloro-3-methylbenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes:

    Halogenation: Introduction of bromine and chlorine atoms onto the benzene ring through electrophilic aromatic substitution.

    Azidation: Conversion of a suitable leaving group (e.g., nitro or halide) to an azido group using sodium azide under appropriate conditions.

Industrial Production Methods: Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the process.

Types of Reactions:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by catalysts such as copper or palladium.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Coupling Reactions: The bromo and chloro substituents can undergo cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions:

    Copper(I) Catalysts: Used in azide-alkyne cycloaddition reactions.

    Palladium Catalysts: Employed in cross-coupling reactions with arylboronic acids.

    Reducing Agents: Lithium aluminum hydride for azide reduction.

Major Products:

    Azide-Alkyne Cycloaddition Products: Formation of triazoles.

    Cross-Coupling Products: Formation of biaryl compounds.

    Reduction Products: Formation of amines.

Scientific Research Applications

2-Azido-1-bromo-5-chloro-3-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.

    Medicine: Potential use in the development of pharmaceuticals through the synthesis of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Azido-1-bromo-5-chloro-3-methylbenzene depends on the specific reaction it undergoes. For example:

    Azide-Alkyne Cycloaddition: The azido group reacts with an alkyne to form a triazole ring, facilitated by a copper(I) catalyst.

    Cross-Coupling Reactions: The bromo or chloro substituents undergo oxidative addition to a palladium catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to form a new carbon-carbon bond.

Comparison with Similar Compounds

    1-Azido-2-bromobenzene: Lacks the chloro and methyl substituents, leading to different reactivity and applications.

    2-Azido-1-bromo-4-chlorobenzene: Similar structure but different substitution pattern, affecting its chemical behavior.

    2-Azido-1-bromo-3-methylbenzene: Lacks the chloro substituent, influencing its reactivity in certain reactions.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

2-azido-1-bromo-5-chloro-3-methylbenzene

InChI

InChI=1S/C7H5BrClN3/c1-4-2-5(9)3-6(8)7(4)11-12-10/h2-3H,1H3

InChI Key

VJGLBCYISHWSMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N=[N+]=[N-])Br)Cl

Origin of Product

United States

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